![molecular formula C22H22F2N4O2 B2417274 5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775397-13-1](/img/structure/B2417274.png)
5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H22F2N4O2 and its molecular weight is 412.441. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Aromatic Substitution in Synthesis
The compound, 5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, may be synthesized or modified using nucleophilic aromatic substitution reactions. Pietra and Vitali (1972) studied the reactions of piperidine with dinitrobenzenes, detailing the mechanisms and kinetics, which might provide insights into manipulating similar compounds (Pietra & Vitali, 1972).
DNA Binding and Fluorescent Staining
Compounds similar to the structure of interest, especially those with piperidine and benzimidazole groups, have been known to bind to the DNA minor groove, showing specificity for AT-rich sequences. Hoechst 33258, a structurally related dye, is extensively used as a fluorescent DNA stain, indicating that similar compounds might be applied in cell biology for chromosome and DNA studies (Issar & Kakkar, 2013).
Redox-Mediated Degradation of Organic Pollutants
Redox mediators enhance the efficiency of enzymes like laccases and peroxidases in the degradation of organic pollutants. The presence of redox-active groups in the compound might suggest potential applications in enzymatic remediation processes for industrial effluents (Husain & Husain, 2007).
Biological Activity of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The compound , containing a 1,2,4-triazole moiety, could potentially be explored for similar biological applications (Ohloblina, 2022).
Antimicrobial and Antifungal Applications
The compound's structure hints at possible antimicrobial and antifungal properties, aligning with the reported activities of certain 1,2,4-triazole derivatives. These compounds have been identified for their antibacterial and antifungal effects against specific strains like S. aureus and Candida albicans (Kaplaushenko, 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theMitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial enzyme involved in various cellular processes, including inflammation, cell growth, and apoptosis .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with mapk14, it may influence pathways related to inflammation, cell growth, and apoptosis .
Result of Action
Based on its potential interaction with mapk14, it may influence cellular processes such as inflammation, cell growth, and apoptosis .
properties
IUPAC Name |
3-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2/c1-14-5-7-15(8-6-14)13-28-20(25-26-22(28)30)16-9-11-27(12-10-16)21(29)19-17(23)3-2-4-18(19)24/h2-8,16H,9-13H2,1H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAGILKGNZLNRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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